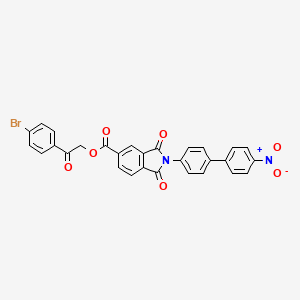![molecular formula C17H11Cl2N3S B12462874 2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,4-Dichlorobenzyl)-6-phénylimidazo[2,1-b][1,3,4]thiadiazole est un composé hétérocyclique qui a suscité l'intérêt en raison de ses applications potentielles dans divers domaines tels que la chimie médicinale, l'agriculture et la science des matériaux. Ce composé présente une structure unique qui combine un groupe dichlorobenzyl avec un noyau imidazo-thiadiazole, ce qui en fait un candidat polyvalent pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2,4-Dichlorobenzyl)-6-phénylimidazo[2,1-b][1,3,4]thiadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend la réaction du chlorure de 2,4-dichlorobenzyl avec le 2-aminothiophénol pour former un intermédiaire, qui est ensuite cyclisé avec l'isothiocyanate de phényle en conditions basiques pour donner le composé cible. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs tels que la triéthylamine pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant peut encore améliorer la possibilité d'échelle de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,4-Dichlorobenzyl)-6-phénylimidazo[2,1-b][1,3,4]thiadiazole subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement effectuée dans des solvants tels que l'éthanol ou le tétrahydrofuranne (THF).
Substitution : Nucléophiles tels que les amines ou les thiols ; réactions souvent effectuées dans des solvants aprotiques polaires tels que le DMF ou le diméthylsulfoxyde (DMSO).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant la polyvalence du composé.
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques, ce qui en fait un candidat pour le développement de nouveaux antibiotiques et agents antifongiques.
Médecine : Étudié pour son activité anticancéreuse potentielle, la recherche se concentrant sur sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles qu'une stabilité thermique et une conductivité améliorées.
Mécanisme d'action
Le mécanisme d'action du 2-(2,4-Dichlorobenzyl)-6-phénylimidazo[2,1-b][1,3,4]thiadiazole varie en fonction de son application. En chimie médicinale, il peut exercer ses effets en se liant à des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, inhibant ainsi leur activité. Par exemple, son activité anticancéreuse pourrait impliquer l'inhibition de kinases ou d'autres protéines impliquées dans les voies de signalisation cellulaire, conduisant à une réduction de la croissance et de la prolifération des cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Studied for its potential anticancer activity, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. For example, its anticancer activity could involve the inhibition of kinases or other proteins involved in cell signaling pathways, leading to reduced cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Chlorobenzyl)-6-phénylimidazo[2,1-b][1,3,4]thiadiazole : Structure similaire mais avec un seul atome de chlore, ce qui peut affecter sa réactivité et son activité biologique.
2-(2,4-Dichlorobenzyl)-5-phényl-1,3,4-thiadiazole : Il lui manque le cycle imidazo, ce qui peut influencer ses propriétés chimiques et ses applications.
Unicité
Le 2-(2,4-Dichlorobenzyl)-6-phénylimidazo[2,1-b][1,3,4]thiadiazole se distingue par sa combinaison unique d'un groupe dichlorobenzyl et d'un noyau imidazo-thiadiazole. Cette structure offre un équilibre entre réactivité et stabilité, ce qui la rend adaptée à diverses applications en chimie, biologie et industrie. Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles renforcent encore son attrait en tant que composé polyvalent.
Propriétés
Formule moléculaire |
C17H11Cl2N3S |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11Cl2N3S/c18-13-7-6-12(14(19)9-13)8-16-21-22-10-15(20-17(22)23-16)11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Clé InChI |
JWFBUQGMCPMEFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)CC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
![1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone](/img/structure/B12462809.png)

![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)

![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)

![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)
![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)
![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
